
2-(2-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, also known as MTMP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
作用機序
2-(2-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide acts as a competitive antagonist of the T-type calcium channel, NMDA receptor, and voltage-gated sodium channel. By blocking these channels, this compound reduces the influx of calcium ions and sodium ions into the cell, which reduces neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and learning and memory processes. This compound has also been found to reduce the release of dopamine, a neurotransmitter that is involved in reward and motivation. In addition, this compound has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
2-(2-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several advantages for lab experiments. This compound is a potent and selective blocker of various ion channels and receptors, which makes it a useful pharmacological tool for studying the function of these channels and receptors. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound has a relatively short half-life, which means that it needs to be administered frequently to maintain its effect. In addition, this compound has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(2-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One direction is to study the effect of this compound on other ion channels and receptors. Another direction is to develop more potent and selective blockers of ion channels and receptors based on the structure of this compound. Finally, the therapeutic potential of this compound for neurological and psychiatric disorders should be investigated further.
合成法
2-(2-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can be synthesized by reacting 2-(2-methylphenyl)acetic acid with 2,2,6,6-tetramethylpiperidine-4-one in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound is a straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
2-(2-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been extensively used in scientific research as a pharmacological tool to study the function of various ion channels and receptors. This compound has been found to be a potent blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability. This compound has also been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In addition, this compound has been found to block the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons.
特性
IUPAC Name |
2-(2-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13-8-6-7-9-14(13)10-16(21)19-15-11-17(2,3)20-18(4,5)12-15/h6-9,15,20H,10-12H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJZPJLGLHYJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)


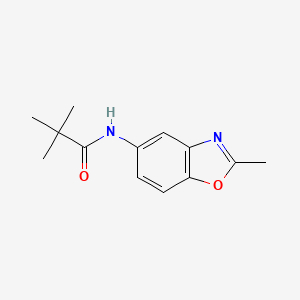
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)
![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
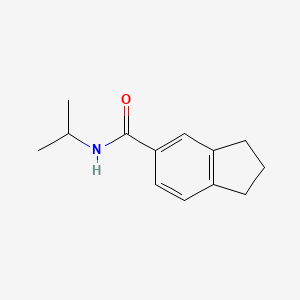
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
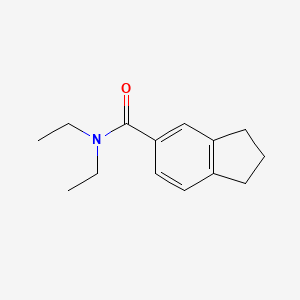
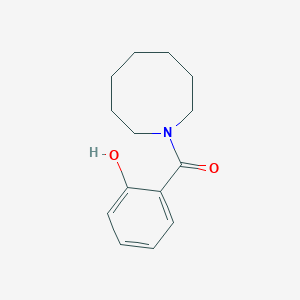
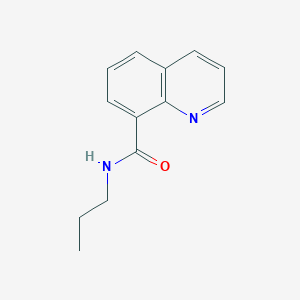
![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)